4-((4-Fluorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((4-Fluorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a fluorobenzylidene group, and a phenoxymethyl group
Preparation Methods
The synthesis of 4-((4-Fluorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorobenzylidene and phenoxymethyl groups. The synthetic route may involve the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Fluorobenzylidene Group: This step may involve the reaction of the triazole intermediate with a fluorobenzylidene reagent.
Introduction of the Phenoxymethyl Group: This can be done by reacting the intermediate with a phenoxymethyl reagent.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-((4-Fluorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-((4-Fluorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-((4-Fluorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-((4-Fluorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
- 4-((4-Chlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Bromobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Methoxybenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
These compounds share a similar triazole core structure but differ in the substituents attached to the benzylidene group. The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H13FN4OS |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-[(E)-(4-fluorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13FN4OS/c17-13-8-6-12(7-9-13)10-18-21-15(19-20-16(21)23)11-22-14-4-2-1-3-5-14/h1-10H,11H2,(H,20,23)/b18-10+ |
InChI Key |
GNEZZMCKIJMSIT-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=C(C=C3)F |
solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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